Germinone A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germinone A involves the reaction of 3-nitro-[1,1’-biphenyl]-4-ol with 3-methylfuran-2(5H)-one under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Germinone A undergoes several types of chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: The biphenyl moiety can undergo electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Reagents such as halogens or nitrating agents are used under controlled conditions to achieve the desired substitution.
Major Products:
Reduction of the nitro group: results in the formation of 3-Methyl-5-((3-amino-[1,1’-biphenyl]-4-yl)oxy)furan-2(5H)-one.
Substitution reactions: yield various biphenyl derivatives depending on the substituents introduced.
Scientific Research Applications
Germinone A has a wide range of applications in scientific research:
Mechanism of Action
Germinone A exerts its effects by binding to the HTL/KAI2 receptor, a member of the α/β-hydrolase superfamily. This binding triggers a signaling cascade that leads to seed germination in Arabidopsis. The compound’s antitumor activity is attributed to its ability to interfere with specific molecular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Desmethyl Germinone: A specific agonist for the HTL/KAI2 receptor, similar in structure but with a desmethyl-type D-ring.
Strigolactones: Plant hormones that also interact with the HTL/KAI2 receptor but have a different structural framework.
Uniqueness: Germinone A is unique due to its potent agonistic activity towards the HTL/KAI2 receptor and its dual role in stimulating seed germination and exhibiting antitumor activity. This dual functionality sets it apart from other similar compounds, making it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C17H13NO5 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
4-methyl-2-(2-nitro-4-phenylphenoxy)-2H-furan-5-one |
InChI |
InChI=1S/C17H13NO5/c1-11-9-16(23-17(11)19)22-15-8-7-13(10-14(15)18(20)21)12-5-3-2-4-6-12/h2-10,16H,1H3 |
InChI Key |
KEACYGRJKSMAJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC1=O)OC2=C(C=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(OC1=O)OC2=C(C=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Germinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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